molecular formula C11H14N4O B1481593 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 2098092-53-4

1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Cat. No.: B1481593
CAS No.: 2098092-53-4
M. Wt: 218.26 g/mol
InChI Key: WEMCIFWAOZQFLZ-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a chemical compound designed for advanced pharmacological and oncological research. It belongs to a class of imidazo[1,2-b]pyrazole-7-carboxamide derivatives that have demonstrated significant potential in preclinical studies for inducing differentiation and apoptosis (programmed cell death) in immature myeloid cells . This mechanism is highly relevant for investigating novel therapeutic strategies against acute myeloid leukemia (AML) and for modulating the tumor microenvironment by targeting Myeloid-Derived Suppressor Cells (MDSCs) . Researchers have found that related compounds within this chemical library exhibit potent cytotoxic effects on human leukemia cell lines, such as HL-60, MV-4-11, and MOLT-4, at nanomolar concentrations, highlighting their potency as research probes . The suggested mechanism of action for this chemical class involves the induction of key survival and differentiation pathways. Early cellular responses include phosphorylation of ERK (Extracellular-signal Regulated Kinases) and an increase in Bcl-xl and pAkt expression, which are followed by the activation of the AP-1 transcription factor complex (including FOS and JUN proteins) that drives cellular maturation . This process culminates in hallmark signs of granulocytic differentiation, such as increased CD11b expression and MPO activity, coupled with a decrease in the immature cell surface marker CD33, ultimately leading to mitochondrial depolarization and caspase-3 activation . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c12-10(16)9-6-13-15-5-4-14(11(9)15)7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMCIFWAOZQFLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=CN3C2=C(C=N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity and function. Notably, this compound has shown inhibitory effects on certain kinases, such as Pim-1 kinase, which is involved in cell survival and proliferation. The interaction with Pim-1 kinase occurs through binding to the active site, leading to the inhibition of its activity. Additionally, this compound has been observed to interact with apoptotic proteins like Bcl-2 and BAX, promoting apoptosis in cancer cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of target enzymes and proteins, leading to their inhibition or activation. For instance, its binding to Pim-1 kinase results in the inhibition of kinase activity, thereby blocking cell survival signals. Additionally, the compound induces changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to the activation of apoptotic pathways and the suppression of cell proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage. These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Biological Activity

1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, cytotoxic effects, structure-activity relationships (SAR), and related case studies.

The compound has been shown to induce apoptosis in various cancer cell lines, particularly HL-60 cells, which are derived from human acute myeloid leukemia (AML). The precise mechanism of action remains under investigation, but it is suggested that the compound interacts with specific cellular pathways that lead to programmed cell death.

Cytotoxic Effects

Research indicates that this compound exhibits potent cytotoxic effects at nanomolar concentrations. In a study published by the National Institutes of Health, the compound was part of a library that demonstrated significant cytotoxicity against HL-60 cells. The optimization of its structure led to the identification of several more active derivatives, enhancing its therapeutic potential .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications to the core imidazo[1,2-b]pyrazole structure can significantly affect biological activity. The introduction of various substituents on the cyclobutyl group and alterations in the carboxamide moiety have been explored to optimize potency and selectivity against cancer cells.

Compound ModificationEffect on Activity
Cyclobutyl substitutionIncreased potency in HL-60 cells
Variations in carboxamide groupAltered apoptosis induction rates

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Study on AML Cells : A study focused on primary patient-derived AML cells demonstrated that this compound could induce significant apoptosis, suggesting its potential as a treatment option for resistant forms of leukemia .
  • Comparative Analysis : In comparative studies with other imidazo[1,2-b]pyrazole derivatives, this compound showed superior efficacy in inducing cell death in cancer models, emphasizing its promising role in cancer therapeutics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[1,2-b]pyrazole-7-carboxamide scaffold has been extensively modified to explore structure-activity relationships (SAR). Below is a detailed comparison with key analogs:

Pharmacological Profiles

  • DU325: Exhibits nanomolar potency (IC50 = 80.6 nM) against AML cells, with mechanisms involving mitochondrial depolarization and caspase-3 activation .
  • Cyclobutylmethyl Derivatives : While direct activity data are lacking, the cyclobutyl group’s larger ring size may improve pharmacokinetic properties (e.g., longer half-life) compared to cyclopropylmethyl analogs .
  • Fluorophenyl Derivatives : Electron-withdrawing groups (e.g., 4-fluorophenyl in Compound 9a) may enhance target selectivity or metabolic stability .

Patent and Clinical Relevance

  • DU325 is patented (WO2019220155) as an anticancer agent, with preclinical data supporting its use in AML and MDSC-targeted therapies .
  • Cyclobutylmethyl derivatives (e.g., CAS 2097969-83-8) are commercially available but lack published clinical data, suggesting they remain in early-stage research .

Q & A

Q. What are the recommended synthetic routes for 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves a multi-step approach:

  • Imidazole ring formation : Condensation of aldehydes and amines with dehydrating agents (e.g., POCl₃) .
  • Pyrazole ring introduction : Cyclization using hydrazine derivatives and carbonyl compounds (e.g., via the Groebke–Blackburn–Bienaymé reaction for imidazo[1,2-b]pyrazoles) .
  • Cyclobutylmethyl functionalization : Alkylation with cyclobutylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Carboxamide formation : Amidation of carboxylic acid intermediates using coupling agents (e.g., EDC/HOBt) .
    Optimization : Reaction temperature, solvent polarity, and catalyst selection (e.g., Pd catalysts for cross-coupling) significantly impact regioselectivity and purity .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., cyclobutylmethyl protons at δ 2.5–3.5 ppm) and confirms carboxamide resonance .
  • Mass spectrometry (HRMS) : Resolves isotopic patterns and molecular ion peaks (e.g., [M+H]⁺ at m/z 261.1352 for C₁₂H₁₆N₄O) .
  • X-ray crystallography : Resolves stereochemical ambiguities; dihedral angles between fused rings (e.g., 16.9° in analogous compounds) inform conformational stability .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining to confirm programmed cell death .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition) to identify molecular targets .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound with biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR2) .
  • Molecular dynamics (MD) : Simulate ligand-protein stability (e.g., RMSD < 2 Å over 100 ns) to assess binding .
  • QSAR models : Corrogate substituent effects (e.g., cyclobutylmethyl’s logP) with activity using Random Forest algorithms .

Q. How do steric and electronic effects of the cyclobutylmethyl group influence reactivity in functionalization reactions?

  • Steric hindrance : The bulky cyclobutyl group reduces nucleophilic substitution rates at the 7-position (e.g., slower SN2 vs. methyl analogs) .
  • Electronic effects : The electron-donating cyclobutylmethyl group stabilizes carbocation intermediates in Friedel-Crafts alkylation .
  • Ring strain : Cyclobutane’s angle strain (90° vs. 109.5° in cyclohexane) increases susceptibility to ring-opening reactions under acidic conditions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Standardized protocols : Replicate assays using identical cell lines (e.g., ATCC-certified), serum concentrations, and incubation times .
  • Meta-analysis : Pool data from >10 studies to identify outliers (e.g., via Grubbs’ test) and adjust for batch effects .
  • Orthogonal assays : Validate apoptosis via caspase-3 activation (Western blot) alongside MTT results .

Q. How can the synthetic pathway be optimized for scalability without compromising regioselectivity?

  • Flow chemistry : Continuous reactors enhance heat/mass transfer for cyclization steps (e.g., 80% yield at 100 mL/min) .
  • Catalyst screening : High-throughput experimentation (HTE) identifies Pd/Cu bimetallic systems for selective alkylation .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve E-factor metrics .

Q. What are the challenges in interpreting mass spectrometry data for this compound?

  • Fragmentation ambiguity : Distinguish between [M+H]⁺ (m/z 261.1352) and isobaric impurities via MS/MS (e.g., loss of CONH₂ at m/z 218) .
  • Isotopic peaks : Use high-resolution instruments (Orbitrap) to resolve ¹³C vs. ³⁷Cl interference .
  • Adduct formation : Suppress Na⁺/K⁺ adducts with 0.1% formic acid in mobile phases .

Q. How do pharmacokinetic properties compare to analogs with different substituents?

  • Lipophilicity : Cyclobutylmethyl increases logP by 0.5 vs. methyl, enhancing membrane permeability .
  • Metabolic stability : Microsomal assays (e.g., human liver microsomes) show slower CYP3A4-mediated oxidation vs. cyclopropylmethyl analogs .
  • Solubility : Carboxamide group improves aqueous solubility (2.5 mg/mL) vs. carbonitrile derivatives .

Q. What experimental designs minimize variability in in vivo toxicity studies?

  • DOE principles : Use factorial designs to test dose (10–100 mg/kg), administration route (oral vs. IV), and vehicle (PEG400 vs. saline) .
  • Endpoint selection : Measure ALT/AST levels (liver toxicity) and body weight changes over 28 days .
  • Cohort size : Power analysis (α=0.05, β=0.2) recommends n ≥ 8 per group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Reactant of Route 2
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide

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